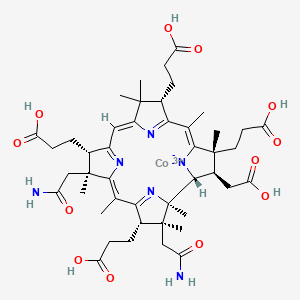
cob(III)yrinic acid a,c diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cob(III)yrinic acid a,c diamide is a derivative of cobyrinic acid, which is a key intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by the presence of cobalt in the +3 oxidation state, coordinated within a corrin ring structure. This compound plays a crucial role in the metabolic pathways of certain bacteria and archaea, contributing to the synthesis of essential cofactors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cob(III)yrinic acid a,c diamide typically involves the amidation of cobyrinic acid at the a and c positions. This process can be achieved through chemical or enzymatic methods. The chemical synthesis involves the use of amide-forming reagents under controlled conditions to ensure selective amidation.
Industrial Production Methods: Industrial production of this compound is often carried out through microbial fermentation. Bacteria such as Pseudomonas denitrificans and Propionibacterium shermanii are commonly used for this purpose. These microorganisms are engineered to overproduce the desired compound through metabolic engineering and optimization of fermentation conditions .
化学反応の分析
Types of Reactions: Cob(III)yrinic acid a,c diamide undergoes various chemical reactions, including:
Reduction: The reduction of this compound to cob(II)yrinic acid a,c diamide and further to cob(I)yrinic acid a,c diamide.
Substitution: The substitution of ligands coordinated to the cobalt center, such as the replacement of water molecules with other nucleophiles.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride or other mild reducing agents are used for the reduction reactions.
Nucleophiles: Common nucleophiles include cyanide, hydroxide, and thiolate ions.
Major Products:
科学的研究の応用
Cob(III)yrinic acid a,c diamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of cobalamin derivatives.
Biology: Plays a role in the study of vitamin B12 biosynthesis and its metabolic pathways.
Medicine: Investigated for its potential in treating vitamin B12 deficiency and related disorders.
Industry: Utilized in the production of vitamin B12 supplements and fortified foods.
作用機序
The mechanism of action of cob(III)yrinic acid a,c diamide involves its conversion to adenosylthis compound through a series of reduction and nucleophilic substitution reactions. The cobalt center undergoes reduction from +3 to +1 oxidation state, enabling the nucleophilic attack on ATP to form the adenosylated product. This product serves as a cofactor for various enzymatic reactions, including the conversion of methylmalonyl-CoA to succinyl-CoA .
類似化合物との比較
Cob(III)yrinic acid a,c diamide is unique due to its specific amidation at the a and c positions. Similar compounds include:
Cob(II)yrinic Acid A,C Diamide: The reduced form of this compound.
Adenosylthis compound: The adenosylated form, which acts as a coenzyme in various biochemical reactions
These compounds share the corrin ring structure and cobalt coordination but differ in their oxidation states and functional groups, leading to distinct biochemical roles and applications.
特性
分子式 |
C45H61CoN6O12+2 |
|---|---|
分子量 |
936.9 g/mol |
IUPAC名 |
3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |
InChI |
InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
InChIキー |
GZVQKRGLFFEGKE-OKJGWHJPSA-M |
異性体SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co+3] |
正規SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















